2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Overview
Description
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 156.162648646 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Application: Cadmium(II) Schiff base complexes, including those utilizing ligands similar to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, have been studied for their corrosion inhibition properties on mild steel. These complexes are significant in corrosion engineering and materials science (Das et al., 2017).
Chemical Kinetics and Mechanism
- Application: The kinetics of aminolysis involving compounds related to this compound have been studied. These investigations provide insights into reaction mechanisms and the effect of amine nature on reactivity (Um et al., 2009).
Antimicrobial Studies
- Application: Derivatives of compounds similar to this compound have been synthesized and evaluated for their antimicrobial properties. These studies are crucial in the development of new antimicrobial agents (Rajkumar et al., 2014).
Structural Chemistry
- Application: Research on compounds including this compound has contributed to the understanding of molecular structures and bonding in chemistry, with applications in materials science and drug development (Wang et al., 2010).
Environmental Analysis
- Application: Techniques have been developed for detecting and quantifying amines, including compounds structurally related to this compound, in environmental samples such as wastewater. This is vital for environmental monitoring and safety (Sacher et al., 1997).
Medicinal Chemistry
- Application: Research has shown the significance of compounds like this compound in medicinal chemistry, particularly in the development of fibrinogen receptor antagonists (Hayashi et al., 1998).
Catalysis
- Application: Studies on the addition of amines to conjugated dienes using solid base catalysts involve compounds related to this compound. These findings are essential for industrial catalysis processes (Kakuno & Hattori, 1984).
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQHMRVHTMHDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389891, DTXSID201293404 | |
Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-1-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-24-4, 1788-35-8 | |
Record name | 2,6-Dimethyl-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-1-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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